1-Fluoro-3-(methoxymethoxy)benzene

Descripción

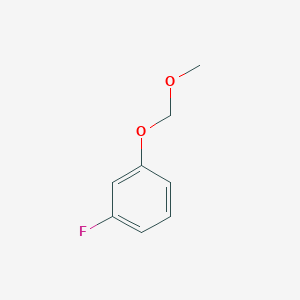

Structure

3D Structure

Propiedades

IUPAC Name |

1-fluoro-3-(methoxymethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONILZBKXXVYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454173 | |

| Record name | 1-fluoro-3-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126940-10-1 | |

| Record name | 1-fluoro-3-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Fluoro 3 Methoxymethoxy Benzene and Its Precursors

Regioselective Synthesis of the 1,3-Disubstituted Benzene (B151609) Core

The creation of a 1,3-disubstituted benzene scaffold is a foundational step in the synthesis of 1-Fluoro-3-(methoxymethoxy)benzene. Achieving the desired meta-substitution pattern often requires strategies that circumvent the typical ortho- and para-directing effects of many activating groups. Directed ortho-metalation (DoM) has emerged as a powerful and highly regioselective technique for the functionalization of aromatic rings. youtube.com This method relies on the use of a directing metalation group (DMG) which coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho-position.

In the context of synthesizing precursors to this compound, functional groups such as methoxy (B1213986) (-OCH3) and even fluorine itself can act as effective DMGs. chemistrytalk.org The lithiated intermediate can then be quenched with a suitable electrophile to introduce a second substituent. The regioselectivity of the metalation is influenced by a combination of coordination, inductive, and steric effects. chemistrytalk.org For instance, in a 1,3-disubstituted system, the choice of the directing group and the reaction conditions can dictate which ortho-position is preferentially lithiated.

While electrophilic aromatic substitution reactions are fundamental in aromatic chemistry, they typically yield ortho- and para-isomers, making the synthesis of purely meta-substituted products challenging. epfl.ch Therefore, methods like DoM, which offer high regiocontrol, are invaluable. Other strategies for constructing the 1,3-disubstituted core include the use of Grignard reagents derived from appropriately substituted haloarenes. nih.govwikipedia.org These organomagnesium compounds can then participate in various coupling reactions to build the desired molecular framework.

Strategic Introduction of the Fluorine Atom

Nucleophilic Aromatic Fluorination Approaches

Nucleophilic aromatic substitution (SNAr) is a viable pathway for introducing fluorine, particularly when the aromatic ring is activated by electron-withdrawing groups. For instance, a nitro group positioned ortho or para to a leaving group can facilitate the displacement by a fluoride (B91410) ion. A classic method for the synthesis of fluoroarenes is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, prepared from the corresponding aniline. vedantu.com This method is a common route to fluorobenzene (B45895) and its derivatives. vedantu.com More contemporary methods involve the use of metal fluorides, such as potassium fluoride (KF), often in the presence of a copper catalyst, to fluorinate aryl halides or other suitable precursors. organic-chemistry.org

Table 1: Comparison of Nucleophilic Fluorination Methods

| Method | Reagent(s) | Substrate | Key Features |

|---|---|---|---|

| Balz-Schiemann Reaction | Diazonium tetrafluoroborate | Aniline derivative | Classic method, proceeds via a diazonium salt intermediate. vedantu.com |

| Copper-Catalyzed Fluorination | KF, Cu catalyst | Aryl iodonium (B1229267) salt | Milder conditions, good functional group tolerance. organic-chemistry.org |

| Fluorodenitration | TBAF hydrate | Dinitroarene | Selective replacement of a nitro group with fluorine. nih.gov |

Electrophilic Fluorination Methodologies with N-F Reagents

Electrophilic fluorination has gained prominence with the development of stable and selective N-F reagents. organicreactions.org These reagents act as a source of "electrophilic fluorine" that can react with nucleophilic carbon centers, such as enolates or electron-rich aromatic rings. wikipedia.org Widely used N-F reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). wikipedia.orgbrynmawr.edu The reactivity of these reagents can be tuned by the electronic nature of the groups attached to the nitrogen atom. wikipedia.org The mechanism of electrophilic fluorination is thought to proceed via an SN2-type pathway or a single-electron transfer (SET) process, depending on the specific substrates and reaction conditions. wikipedia.org These reagents have proven effective in the fluorination of a wide range of substrates, including aromatic compounds. nih.gov

Table 2: Common Electrophilic N-F Fluorinating Agents

| Reagent Name | Abbreviation | Key Characteristics |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | A widely used, effective, and commercially available reagent. wikipedia.org |

| Selectfluor® | F-TEDA-BF4 | A powerful, crystalline, and easy-to-handle electrophilic fluorinating agent. nih.gov |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | A highly effective reagent for the fluorination of various nucleophiles. wikipedia.org |

Radical Fluorination Pathways

Radical fluorination offers a complementary approach to ionic fluorination methods. This process involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org Historically, the high reactivity and difficult handling of fluorine gas (F2) and hypofluorites limited the application of radical fluorination. wikipedia.org However, the discovery that some electrophilic N-F reagents can also serve as fluorine atom sources has led to a resurgence in the development of radical fluorination methodologies. wikipedia.org These methods allow for the fluorination of substrates that may not be amenable to traditional electrophilic or nucleophilic approaches. For instance, radical fluorination can enable the direct fluorination of remote C-H bonds under certain conditions. wikipedia.org

Decarboxylative Fluorination as a C-C Bond Cleavage Strategy

A more recent and innovative strategy for the introduction of fluorine involves the decarboxylative fluorination of aromatic carboxylic acids. This transformation is particularly challenging for benzoic acids due to the high activation barrier for thermal decarboxylation. researchgate.netacs.org However, recent advancements have demonstrated that a photoinduced, copper-catalyzed approach can facilitate this reaction under significantly milder conditions. researchgate.netacs.org This method proceeds through a radical decarboxylative carbometalation mechanism, generating an arylcopper(III) intermediate that can then undergo reductive elimination to form the C-F bond. researchgate.netacs.orgacs.org This strategy is particularly valuable for the late-stage fluorination of complex molecules. nih.gov

Formation of the Methoxymethoxy Ether Linkage

The methoxymethyl (MOM) ether is a commonly used protecting group for hydroxyl functions, including phenols, due to its stability under a range of conditions and its relatively straightforward introduction and removal. chemistrytalk.orgadichemistry.com The formation of the methoxymethoxy ether linkage in a precursor such as 3-fluorophenol (B1196323) is a crucial step in the synthesis of the target molecule.

The most common method for the introduction of the MOM group involves the reaction of the phenol (B47542) with chloromethyl methyl ether in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). epfl.chwikipedia.org An alternative and safer procedure utilizes dimethoxymethane (B151124), which avoids the use of the carcinogenic chloromethyl methyl ether. google.com The MOM group is stable to a variety of reagents, including bases, nucleophiles, and many oxidizing and reducing agents, but is readily cleaved under acidic conditions. chemistrytalk.orgadichemistry.com This allows for the selective deprotection of the MOM ether at a later stage in the synthesis without affecting other sensitive functional groups.

Table 3: Methods for the Formation of Methoxymethyl (MOM) Ethers from Phenols

| Reagent | Base | Key Considerations |

|---|---|---|

| Chloromethyl methyl ether | N,N-Diisopropylethylamine (DIPEA) | A common and effective method, but the reagent is a known carcinogen. wikipedia.orggoogle.com |

| Dimethoxymethane | Acid catalyst | A safer alternative to chloromethyl methyl ether. google.com |

Optimized Williamson Ether Synthesis Protocols

The Williamson ether synthesis is the traditional and most common method for preparing this compound. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. It involves the deprotonation of the precursor, 3-fluorophenol, to form the more nucleophilic 3-fluorophenoxide anion, which then attacks the electrophilic carbon of a methoxymethylating agent, typically chloromethyl methyl ether (MOM-Cl). jk-sci.com

Systematic optimization of analogous etherification reactions provides critical insights. For instance, studies on the conversion of fluoroarenes to methoxyarenes highlight the paramount importance of the solvent. researchgate.net Polar aprotic solvents like dimethylformamide (DMF) have been shown to significantly accelerate the reaction rate compared to solvents like methanol (B129727) or tetrahydrofuran (B95107) (THF), leading to higher yields and conversions. researchgate.net The reaction temperature is another critical parameter; increasing the temperature generally leads to higher yields and faster reaction times. researchgate.net

The following interactive table summarizes optimized conditions derived from analogous Williamson ether synthesis studies, which can be applied to the synthesis of this compound.

Table 1: Optimized Reaction Parameters for Williamson Ether Synthesis

| Parameter | Condition | Rationale & Findings |

|---|---|---|

| Precursor | 3-Fluorophenol | The starting phenol for the synthesis. |

| Reagent | Chloromethyl methyl ether (MOM-Cl) | The electrophile that provides the MOM group. masterorganicchemistry.com |

| Base | K₂CO₃, NaOH, NaH | Stronger bases like NaH ensure complete deprotonation, but carbonates are often sufficient and safer for aryl ethers. jk-sci.com |

| Solvent | DMF, Acetone | Polar aprotic solvents like DMF are superior, enhancing nucleophilicity and leading to higher yields (e.g., >80%). researchgate.net |

| Temperature | 25°C to 80°C | Higher temperatures can increase reaction rates and yields, but room temperature is often sufficient. researchgate.net |

| Catalyst | Phase-Transfer Catalyst (e.g., R₄N⁺X⁻) | Can improve reaction rates and yields, especially in biphasic systems, by facilitating the transfer of the phenoxide anion to the organic phase. crdeepjournal.org |

The primary reagent, chloromethyl methyl ether, is highly effective but its use is constrained by its carcinogenic potential. google.com It is often prepared by reacting formaldehyde, methanol, and hydrogen chloride. mdpi.com However, this process can generate the extremely toxic byproduct bis(chloromethyl) ether. crdeepjournal.org Safer, alternative procedures for preparing high-purity MOM-Cl involve reacting methylal with an acid chloride under anhydrous conditions, which minimizes exposure and byproduct formation. sigmaaldrich.com

Alternative Etherification Methods

Concerns over the stoichiometry and waste generation of the classic Williamson synthesis, along with the hazards of MOM-Cl, have driven the development of alternative etherification methods.

One notable alternative is a vapor-phase reaction where a phenolic compound and an organic halide are passed over a solid catalyst containing a metal oxide. nih.gov This method avoids the use of stoichiometric bases and the production of salt byproducts that characterize the Williamson protocol. nih.gov

Another significant green alternative avoids the hazardous MOM-Cl altogether by using dimethoxymethane (methylal) as the methoxymethylating agent. google.com This process involves reacting the phenol with dimethoxymethane in the presence of an acid catalyst and molecular sieves to remove the methanol byproduct, driving the reaction to completion. google.com This approach is particularly advantageous for its use of a readily available and less hazardous reagent. google.com

More recently, electrochemical methods have emerged as a sustainable strategy. The anodic oxidation of aryloxy acetic acids, derived from the corresponding phenols, can generate methoxymethyl protected phenols. researchgate.net This reagent-free anodic decarboxylation protocol is noted for its high current efficiency and excellent functional group tolerance, representing a powerful and green strategy for preparing these valuable building blocks. researchgate.net

Multi-step Convergent Synthesis Routes for Complex Derivatives (e.g., indole (B1671886) derivatives)

This compound is a valuable functionalized building block for constructing more complex molecular architectures. Its protected hydroxyl group and fluorine substituent make it an ideal precursor for multi-step syntheses where selective reactivity is required. The fluorine atom can modulate the electronic properties and metabolic stability of the final molecule, a desirable feature in medicinal chemistry.

A clear example of its use as a synthetic intermediate is in the preparation of complex naphthalene (B1677914) derivatives. For instance, the compound 2-(8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a sophisticated building block used in further cross-coupling reactions. bldpharm.com Its synthesis relies on a precursor containing the fluoro-3-(methoxymethoxy)phenyl moiety, demonstrating the utility of the title compound in assembling highly functionalized aromatic systems.

While a direct synthesis of an indole from this compound is not prominently documented, this precursor is ideally suited for creating the necessary starting materials for established indole syntheses. Many powerful methods for constructing indole rings, such as the Fischer indole synthesis, rely on functionalized phenylhydrazine (B124118) precursors. nih.gov this compound could be readily converted into the corresponding (3-(methoxymethoxy)-5-fluorophenyl)hydrazine. This key intermediate could then undergo condensation with various ketones or aldehydes, followed by acid-catalyzed cyclization, to yield a wide range of 5-fluoro-7-(methoxymethoxy)indole derivatives. nih.gov This convergent approach allows for the late-stage introduction of the indole core onto a pre-functionalized aromatic ring, providing a versatile route to complex, fluorinated indole alkaloids and related pharmacologically active compounds. dergipark.org.trnih.gov

Green Chemistry and Sustainable Synthesis Considerations

Green chemistry principles are increasingly influencing the choice of synthetic routes. The classic Williamson ether synthesis, while effective, has notable drawbacks from a sustainability perspective, primarily the generation of stoichiometric amounts of salt byproduct, which contributes to a low atom economy. nih.gov

Sustainable alternatives focus on several key areas:

Safer Reagents: A major green advancement is the replacement of the carcinogenic chloromethyl methyl ether (MOM-Cl). masterorganicchemistry.comgoogle.com The use of dimethoxymethane (methylal) with an acid catalyst offers a much safer, one-step procedure for methoxymethylation. google.com

Catalytic Processes: Phase-transfer catalysis (PTC) represents a significant process improvement for the Williamson synthesis. By using a catalytic amount of a phase-transfer agent, such as a quaternary ammonium (B1175870) salt, the reaction can be run under milder conditions with improved efficiency, often reducing reaction times and the need for harsh solvents. crdeepjournal.orgfrancis-press.com

Alternative Energy Sources: Electrochemical methods, such as the anodic oxidation of aryloxyacetic acids, eliminate the need for chemical reagents for the key transformation, instead using electricity, which can be derived from sustainable sources. researchgate.net This approach is inherently cleaner, avoiding waste from spent reagents.

Greener Solvents: The choice of solvent has a major environmental impact. Traditional solvents like DMF and dichloromethane (B109758) are effective but pose health and environmental hazards. usc.eduupenn.edu A shift towards more benign solvents is a core principle of green chemistry. Ethers like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable feedstocks, are considered greener alternatives to solvents like THF and dichloromethane due to their lower toxicity and reduced tendency to form explosive peroxides. sigmaaldrich.comusc.edu

The deprotection of the MOM ether also has green considerations. While traditionally removed under acidic conditions, the use of solid, reusable acid catalysts like Wells-Dawson heteropolyacids offers a more sustainable option. nih.govresearchgate.net These catalysts are easily recovered and can be reused multiple times, minimizing waste. nih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-(8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| 2-methyltetrahydrofuran (2-MeTHF) |

| 3-Fluorophenol |

| (3-(methoxymethoxy)-5-fluorophenyl)hydrazine |

| 5-fluoro-7-(methoxymethoxy)indole |

| Acetone |

| Bis(chloromethyl) ether |

| Chloromethyl methyl ether (MOM-Cl) |

| Cyclopentyl methyl ether (CPME) |

| Dichloromethane |

| Dimethoxymethane (methylal) |

| Dimethylformamide (DMF) |

| Methanol |

| Potassium carbonate |

| Potassium hydroxide |

| Sodium hydroxide |

Mechanistic Insights into the Reactivity of 1 Fluoro 3 Methoxymethoxy Benzene

Aromatic Reactivity Profile

The substitution pattern on the benzene (B151609) ring is a critical determinant of its reactivity towards both nucleophiles and electrophiles. The fluorine at the 1-position and the methoxymethoxy group at the 3-position create a unique electronic environment that influences the regioselectivity of substitution reactions.

Nucleophilic Aromatic Substitution at the Fluorine-Bearing Carbon

Nucleophilic aromatic substitution (SNAc) on aryl halides is generally facile only when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. In the case of 1-Fluoro-3-(methoxymethoxy)benzene, the fluorine atom itself is an activating group for such substitutions. However, the methoxymethoxy group is strongly electron-donating, which increases the electron density of the aromatic ring and thus deactivates it towards nucleophilic attack.

For a successful SNAc reaction to occur at the fluorine-bearing carbon, the presence of additional, powerfully electron-withdrawing substituents on the ring is generally required. For instance, in the related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org The strong electron-withdrawing nature of the nitro and pentafluorosulfanyl groups is essential for the stabilization of the intermediate Meisenheimer complex. beilstein-journals.org Without such activation, nucleophilic substitution at the fluorine-bearing carbon of this compound is not a favored process.

Electrophilic Aromatic Substitution: Regioselectivity and Directing Effects

In electrophilic aromatic substitution (EAS), the regiochemical outcome is dictated by the directing effects of the substituents already present on the aromatic ring. Both the fluorine atom and the methoxymethoxy group are ortho-, para-directors. pressbooks.pubmasterorganicchemistry.com However, their influence on the reaction rate differs significantly.

The methoxymethoxy group is a potent activating group due to its ability to donate electron density to the ring via resonance, thereby stabilizing the positively charged arenium ion intermediate. rutgers.edu In contrast, the fluorine atom is a deactivating group because its strong inductive electron withdrawal outweighs its weaker resonance donation. chemistrytalk.orglibretexts.org

The directing effects of these two groups are as follows:

Methoxymethoxy group (at C3): Directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

Fluorine atom (at C1): Directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

Since the methoxymethoxy group is a much stronger activating group, it will predominantly control the regioselectivity of the reaction. libretexts.org Therefore, electrophilic substitution is expected to occur primarily at the positions most activated by the methoxymethoxy group, which are C2, C4, and C6. The steric hindrance of the substituents and the specific electrophile used will influence the precise ratio of the resulting isomers.

| Position | Activation by -F | Activation by -OMOM | Combined Effect | Predicted Outcome |

| C2 | Ortho (directing) | Ortho (strongly directing) | Highly Favored | Major Product |

| C4 | Para (directing) | Ortho (strongly directing) | Highly Favored | Major Product |

| C5 | Meta (disfavored) | Meta (disfavored) | Disfavored | Minor/No Product |

| C6 | Ortho (directing) | Para (strongly directing) | Highly Favored | Major Product |

Transformations Involving the Methoxymethoxy Group

The methoxymethoxy (MOM) group is frequently employed as a protecting group for hydroxyl functionalities due to its stability under a range of conditions. Its selective removal is a key step in many synthetic sequences.

Selective Cleavage and Deprotection Mechanisms

The cleavage of MOM ethers is typically achieved under acidic conditions. wikipedia.orgyoutube.com A variety of Brønsted and Lewis acids can be used for this deprotection. wikipedia.orgresearchgate.net The general mechanism involves protonation of one of the ether oxygens, followed by cleavage of the C-O bond to form a hemiacetal, which then hydrolyzes to the corresponding phenol (B47542) and formaldehyde.

Recent studies have shown that aromatic MOM ethers can exhibit different reactivity compared to their aliphatic counterparts. For example, treatment with trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl leads to the formation of a silyl (B83357) ether, which is then hydrolyzed to the phenol. acs.org This method offers a mild alternative to traditional acidic deprotection. acs.org

| Reagent | Conditions | Reference |

| Hydrochloric Acid (HCl) | 6 M HCl in THF/water | wikipedia.org |

| p-Toluenesulfonic Acid (p-TsOH) | Methanol (B129727), reflux | researchgate.net |

| Magnesium Bromide (MgBr₂) | - | researchgate.net |

| Trimethylsilyl Triflate (TMSOTf) / 2,2'-Bipyridyl | Followed by hydrolysis | acs.org |

| Ceric Ammonium (B1175870) Nitrate (CAN) | Acetonitrile/water | - |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) | - |

Rearrangement Reactions

While rearrangement reactions are a broad class of transformations in organic chemistry, specific examples involving the methoxymethoxy group on a benzene ring are not widely reported in the literature. msu.eduwiley-vch.de One of the most well-known rearrangement reactions of substituted aromatic ethers is the Claisen rearrangement, which is specific to allyl aryl ethers and involves a wikipedia.orgwikipedia.org-sigmatropic shift. libretexts.org As this compound does not possess the required allyl group, it does not undergo this particular rearrangement. Other skeletal or substituent migrations for this compound are not commonly observed under typical reaction conditions.

Directed Metalation Reactions

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgresearchgate.net The resulting aryllithium species can then be trapped with various electrophiles.

In this compound, both the fluorine atom and the methoxymethoxy group can function as DMGs. organic-chemistry.org The relative directing ability of these groups is crucial in determining the site of metalation. The methoxy (B1213986) (and by extension, methoxymethoxy) group is a well-established DMG. wikipedia.org Fluorine is also known to be a moderate directing group. organic-chemistry.org

The potential sites for metalation are:

C2: ortho to both the fluorine and the methoxymethoxy group.

C4: ortho to the methoxymethoxy group and para to the fluorine.

C6: ortho to the fluorine and para to the methoxymethoxy group.

Given that the C2 position is flanked by both directing groups, it is the most acidic and therefore the most likely site for deprotonation. harvard.edu The lithium reagent is chelated by the oxygen of the MOM group and the fluorine atom, leading to selective lithiation at the C2 position. Subsequent reaction with an electrophile would yield a 1,2,3-trisubstituted benzene derivative.

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a powerful tool in organic synthesis for the formation of carbon-carbon bonds. In the case of this compound, the fluorine atom is generally not susceptible to lithium-halogen exchange due to the strength of the C-F bond. Instead, reactions with organolithium reagents typically proceed via other pathways, such as ortho-lithiation.

Ortho-Lithiation and Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic compounds. wikipedia.org In this strategy, a directing metalation group (DMG) on the aromatic ring directs an organolithium reagent to deprotonate the ortho-position, forming an aryllithium intermediate. wikipedia.org This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

The methoxymethoxy (MOM) group in this compound can act as a DMG. organic-chemistry.org The oxygen atoms of the MOM group can chelate to the lithium atom of the organolithium reagent, bringing the base in close proximity to the ortho-protons. This chelation effect enhances the kinetic acidity of the ortho-protons, facilitating their removal. organic-chemistry.org

The fluorine atom also plays a role in directing the lithiation. While fluorine is a weak DMG, its electron-withdrawing nature can increase the acidity of the adjacent protons, making them more susceptible to deprotonation. organic-chemistry.org In the case of this compound, the combined directing effects of the MOM and fluoro groups favor lithiation at the C2 position, between the two substituents.

Table 1: Regioselectivity of DoM in Substituted Benzenes

| Substituent | Directing Group Ability |

| -CONR₂ | Strong |

| -OMOM | Strong |

| -OCH₃ | Moderate |

| -F | Weak |

This table is for illustrative purposes and the relative directing group ability can be influenced by reaction conditions.

Influence of Superbases on Site Selectivity

The use of "superbases," such as the Lochmann-Schlosser base (a mixture of n-butyllithium and potassium tert-butoxide), can significantly influence the site selectivity of metalation reactions. These superbases are more reactive than alkyllithium reagents alone and can deprotonate less acidic protons.

In the context of this compound, while the primary site of lithiation is the C2 position due to the directing effect of the MOM group, the use of a superbase could potentially lead to deprotonation at other positions. For example, the increased basicity might overcome the directing effect of the MOM group and favor deprotonation at the C4 or C6 positions, which are ortho to the fluorine atom. However, specific experimental data on the use of superbases with this compound is limited. The LICKOR (Lithium Chloride-Potassium tert-butoxide) superbase has been shown to be effective in the metalation of electron-poor arenes. harvard.edu

Radical Chemistry of Fluorinated Aryl Ethers

The radical chemistry of fluorinated aryl ethers is a complex field. The high strength of the carbon-fluorine bond makes homolytic cleavage difficult under mild conditions. nih.gov However, under specific conditions, such as high temperatures or the presence of potent radical initiators, C-F bond cleavage can occur.

The presence of the ether linkage introduces another potential site for radical reactions. The C-O bonds in the methoxymethyl ether can undergo homolytic cleavage, leading to the formation of various radical intermediates. nih.gov The subsequent reactions of these radicals can lead to a variety of products, including rearranged and fragmented molecules.

Phenolic compounds, which are structurally related to the deprotected form of this compound, are known to be effective radical scavengers. nih.gov The hydroxyl group can donate a hydrogen atom to a radical, forming a more stable phenoxyl radical.

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound can lead to challenges in achieving chemo- and regioselectivity in complex reaction systems. The competition between different reaction pathways, such as DoM, nucleophilic aromatic substitution, and radical reactions, must be carefully controlled to obtain the desired product.

For example, in a reaction involving both an organolithium reagent and an electrophile, the outcome will depend on the relative rates of ortho-lithiation and any direct reaction between the starting material and the electrophile. The choice of solvent, temperature, and the nature of the organolithium reagent and electrophile can all influence the selectivity of the reaction.

The fluorine atom, while generally unreactive towards nucleophilic attack on the aromatic ring, can be displaced under certain conditions, particularly if there are strong electron-withdrawing groups on the ring. The methoxymethoxy group is a protecting group and can be cleaved under acidic conditions, which adds another layer of complexity to the reaction design. google.com

Table 2: Potential Reaction Pathways for this compound

| Reagent(s) | Potential Reaction Pathway | Primary Product Type |

| Organolithium reagent (e.g., n-BuLi) | Directed ortho-Metalation (DoM) | 2-substituted-1-fluoro-3-(methoxymethoxy)benzene |

| Strong acid (e.g., HCl) | Deprotection | 3-Fluorophenol (B1196323) |

| Radical initiator (e.g., AIBN, high temp) | Radical fragmentation/rearrangement | Complex mixture |

| Nucleophile + activating group | Nucleophilic aromatic substitution | Substitution of fluorine (if activated) |

This table provides a simplified overview of potential reaction pathways. The actual outcome of a reaction will depend on the specific conditions employed.

Theoretical and Computational Chemistry of 1 Fluoro 3 Methoxymethoxy Benzene

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds within 1-Fluoro-3-(methoxymethoxy)benzene are fundamental to its chemical character. Computational methods provide a framework for understanding how the substituent groups, fluorine and methoxymethoxy, modulate the electronic environment of the benzene (B151609) ring.

Molecular Orbital (MO) theory describes the bonding in this compound in terms of a set of molecular orbitals that extend over the entire molecule. The aromatic π-system of the benzene ring is composed of a set of occupied π molecular orbitals. The fluorine and methoxymethoxy substituents perturb these orbitals significantly.

The fluorine atom, with its high electronegativity, lowers the energy of both the σ and π molecular orbitals. Its p-orbitals can participate in π-bonding, leading to the formation of new π-orbitals that are a mix of benzene and fluorine atomic orbitals. researchgate.net Similarly, the oxygen atom of the methoxymethoxy group possesses lone pairs in p-orbitals that can overlap with the ring's π-system, raising the energy of the Highest Occupied Molecular Orbital (HOMO) and influencing the molecule's reactivity as a nucleophile.

Computational calculations can map the distribution and energy levels of these orbitals. The HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that typically govern chemical reactions. For this compound, the HOMO is expected to have significant contributions from the methoxymethoxy group and the benzene ring, while the LUMO will be predominantly located on the aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's stability and electronic excitation properties.

The electronic behavior of the substituents is governed by a combination of inductive and resonance effects, which often act in opposition. youtube.com

Methoxymethoxy Substituent: The oxygen atoms in the methoxymethoxy group are also electronegative, leading to a modest inductive withdrawal (-I). However, the lone pair on the oxygen atom directly attached to the benzene ring is readily delocalized into the aromatic π-system. libretexts.orgfluorobenzene.ltd This powerful electron-donating resonance effect (+R) far outweighs the inductive withdrawal. The methoxymethoxy group is therefore a strong activating group, increasing the electron density of the ring, particularly at the ortho and para positions, and making the molecule more susceptible to electrophilic attack. libretexts.org

The interplay of these effects in the meta-substituted pattern of this compound creates a complex electron density map, which computational models can precisely calculate.

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity | Directing Influence |

| Fluorine (-F) | Strong Withdrawal | Weak Donation | Deactivating | Ortho, Para-directing |

| Methoxymethoxy (-OCH₂OCH₃) | Weak Withdrawal | Strong Donation | Activating | Ortho, Para-directing |

Aromaticity Assessment and Perturbations

Aromaticity is a key feature of benzene, conferring unique stability. Substituents can either enhance or diminish the aromatic character of the ring. Computational chemistry offers several quantitative indices to assess these perturbations, including the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). nih.govaip.org

HOMA: This index is based on the degree of bond length equalization around the ring. A value of 1 indicates a fully aromatic system like benzene. Both electron-donating and electron-withdrawing substituents cause some degree of bond length alternation, which would result in a HOMA value slightly less than 1 for this compound.

NICS: This magnetic criterion measures the shielding at the center of the ring. A large negative value is characteristic of an aromatic ring current. Studies on monosubstituted benzenes show that substituents perturb this value. nih.gov The electron-withdrawing fluorine atom tends to reduce the aromaticity, while the electron-donating methoxy (B1213986) group (and by extension, methoxymethoxy) also causes a perturbation. The net effect in the disubstituted system would be a complex outcome of these opposing influences, quantifiable by NICS calculations.

| Aromaticity Index | Principle | Expected Perturbation by -F | Expected Perturbation by -OCH₂OCH₃ |

| HOMA | Geometric (Bond Length Uniformity) | Decrease in aromaticity (value < 1) | Decrease in aromaticity (value < 1) |

| NICS | Magnetic (Ring Current) | Decrease in aromaticity (less negative value) | Perturbation of ring current |

Conformational Landscape and Energetics

The methoxymethoxy group is not rigid and can rotate around its single bonds, specifically the C(ring)–O and O–CH₂ bonds. This gives rise to different spatial arrangements, or conformers, each with a distinct energy. Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformers and the energy barriers for rotation between them.

Based on studies of related molecules like fluoroanisoles, certain predictions can be made. researchgate.net Anisoles themselves tend to favor a planar conformation where the O-CH₃ bond lies in the plane of the benzene ring to maximize resonance stabilization. researchgate.net For the bulkier methoxymethoxy group, steric hindrance between the terminal methyl group and the ring's ortho-hydrogens could play a significant role. Computational modeling would likely reveal several low-energy conformers. The global minimum energy conformation would represent the most populated structure at equilibrium.

| Plausible Conformer | Description of -OCH₂OCH₃ Orientation | Expected Relative Energy | Key Factors |

| Conformer A | Planar, anti-periplanar arrangement | Low | Good resonance, potential steric clash |

| Conformer B | Planar, syn-periplanar arrangement | Higher | Increased steric hindrance |

| Conformer C | Non-planar (gauche) arrangement | Low | Balances resonance and steric effects |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for mapping the detailed pathways of chemical reactions, such as the electrophilic aromatic substitution (EAS) common for benzene derivatives. libretexts.org By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed.

For this compound, an electrophile could attack at several positions on the ring. The methoxymethoxy group strongly directs incoming electrophiles to its ortho positions (positions 2 and 4) and its para position (position 6). The fluorine atom directs to its ortho position (position 2) and its para position (position 4). Thus, positions 2 and 4 are strongly activated, while position 6 is moderately activated.

Computational modeling of an EAS reaction would involve simulating the formation of the intermediate arenium ion (sigma complex) for attack at each possible site. The relative energies of these intermediates would indicate the most likely products, as a more stable intermediate implies a lower activation energy for its formation.

| Position of Electrophilic Attack | Activating/Deactivating Influence | Predicted Stability of Arenium Ion Intermediate |

| C2 | Activated (ortho to -OCH₂OCH₃, ortho to -F) | High |

| C4 | Activated (para to -F, ortho to -OCH₂OCH₃) | High |

| C5 | Deactivated (meta to both) | Low |

| C6 | Activated (para to -OCH₂OCH₃, meta to -F) | Medium-High |

For each step in a reaction mechanism, there exists a highest-energy point known as the transition state (TS). Computationally, a transition state is located on the potential energy surface as a first-order saddle point. It is characterized by having one, and only one, imaginary vibrational frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-H bond and formation of the C-electrophile bond).

In the context of an EAS reaction on this compound, computational chemists would model the transition states leading to each of the possible arenium ion intermediates. The calculated energy of these transition states (the activation energy) provides a quantitative measure of the reaction rate at each position. The Hammond postulate suggests that for an endergonic step like the formation of the arenium ion, the transition state will closely resemble the structure and energy of the intermediate itself. Therefore, the most stable arenium ions at positions 2 and 4 would be formed via the lowest-energy transition states, confirming the directing effects of the substituents.

Kinetic and Thermodynamic Considerations

The fluorine atom at the C1 position is a strongly electronegative and weakly deactivating group. It exerts a strong -I (inductive) effect, withdrawing electron density from the benzene ring and making it less susceptible to electrophilic attack. Conversely, the methoxymethoxy group at the C3 position is an ortho-, para-directing activating group. The oxygen atoms in this group can donate electron density to the ring via a +M (mesomeric) effect, which generally outweighs its -I effect.

In the context of nucleophilic aromatic substitution, the fluorine atom can act as a leaving group, particularly if the ring is further activated by strongly electron-withdrawing groups. However, in this compound, the presence of the electron-donating methoxymethoxy group would likely disfavor this reaction pathway under standard conditions.

To provide a semi-quantitative perspective, the following table presents calculated thermodynamic data for a closely related compound, 3-fluoroanisole (B32098), which can serve as a model for estimating the properties of this compound. These values are typically obtained from computational chemistry calculations using methods like Density Functional Theory (DFT).

Table 1: Calculated Thermodynamic Properties of 3-Fluoroanisole (as a model for this compound)

| Property | Calculated Value for 3-Fluoroanisole |

| Enthalpy of formation (gas phase) | -150.2 ± 4.5 kJ/mol |

| Entropy (gas phase) | 345.6 ± 3.2 J/mol·K |

| Heat Capacity (gas phase) | 135.8 ± 2.1 J/mol·K |

Note: These values are for 3-fluoroanisole and are intended to provide an order-of-magnitude estimate for this compound. Actual values for the target compound may differ.

Predictive Spectroscopy and Spectroscopic Property Simulation

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation. While experimental spectra for this compound are not widely published, its expected spectroscopic features can be simulated using various theoretical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR chemical shifts are highly sensitive to the electronic environment of the nuclei. Computational methods, such as those based on DFT, can predict these shifts with reasonable accuracy. For this compound, the following are expected:

1H NMR: The aromatic protons will appear as a complex multiplet pattern due to spin-spin coupling with each other and with the fluorine atom. The protons ortho to the electron-donating methoxymethoxy group are expected to be the most shielded.

13C NMR: The carbon atoms attached to the fluorine and oxygen atoms will show the largest chemical shifts. The C-F coupling will be observable in the 13C spectrum, providing a clear signature for the fluorinated carbon.

The following table provides predicted 13C NMR chemical shifts for this compound based on computational models and data from analogous compounds.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C1 (C-F) | 162 - 165 (d, 1JCF ≈ 245 Hz) |

| C2 | 102 - 105 |

| C3 (C-O) | 158 - 161 |

| C4 | 108 - 111 |

| C5 | 130 - 133 |

| C6 | 115 - 118 |

| O-CH2-O | 94 - 97 |

| O-CH3 | 55 - 58 |

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other conditions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The vibrational frequencies of this compound can be simulated using computational methods. Key expected absorption bands include:

C-F stretch: A strong absorption band in the region of 1200-1250 cm-1.

C-O stretches: Strong bands corresponding to the aryl-ether and acetal C-O bonds, typically in the 1050-1250 cm-1 region.

Aromatic C=C stretches: A series of bands in the 1450-1600 cm-1 range.

C-H stretches: Aromatic C-H stretches above 3000 cm-1 and aliphatic C-H stretches from the methoxy group just below 3000 cm-1.

Mass Spectrometry (MS): While not a spectroscopic technique in the traditional sense, the fragmentation patterns in mass spectrometry can be predicted through computational analysis of bond strengths and fragment ion stabilities. For this compound, characteristic fragments would likely arise from the loss of the methoxymethyl group, the methoxy group, or a fluorine atom.

The simulation of these spectroscopic properties is invaluable for confirming the structure of newly synthesized compounds and for understanding their electronic and geometric features in detail.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.